c-Myc Peptide Trifluoroacetate is a synthetic peptide derived from the c-Myc protein, a transcription factor that plays a critical role in cell growth, proliferation, and apoptosis. This peptide is often studied for its implications in cancer biology, particularly due to the dysregulation of c-Myc expression in various cancers. The trifluoroacetate salt form is utilized to enhance the stability and solubility of the peptide in biological assays.
c-Myc is classified as a basic region helix-loop-helix/leucine zipper transcription factor. It regulates a vast network of genes, influencing processes such as cell cycle progression and apoptosis. The peptide itself can be synthesized chemically or through recombinant techniques, with the trifluoroacetate form being preferred for certain experimental applications due to its favorable properties in solution.
The synthesis of c-Myc Peptide Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS), specifically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Recent advancements have introduced flow-based synthesis methods that allow for rapid incorporation of post-translational modifications such as phosphorylation, acetylation, and methylation into the peptide structure .
Technical Details:
The molecular structure of c-Myc Peptide Trifluoroacetate consists of a specific sequence of amino acids that corresponds to functional domains of the c-Myc protein. The trifluoroacetate moiety enhances solubility and stability.
Key Structural Features:
c-Myc Peptide Trifluoroacetate can undergo various chemical reactions typical for peptides, including:
The reactions are generally monitored using techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm successful modifications .
The mechanism of action for c-Myc Peptide Trifluoroacetate involves its interaction with various cofactors and target genes. c-Myc functions primarily by forming heterodimers with MAX protein, binding to E-box sequences in target gene promoters, and recruiting transcriptional machinery.
Data Insights:
Relevant analyses often include high-performance liquid chromatography (HPLC) to assess purity and stability over time .
c-Myc Peptide Trifluoroacetate has several significant applications in scientific research:
The C-terminal residues 410–419 of human c-Myc protein form a structurally defined linear epitope with the sequence Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu. This decapeptide adopts a solvent-exposed conformation in full-length c-Myc, enabling specific recognition by anti-c-Myc antibodies and interaction partners. Molecular dynamics simulations reveal that the hydrophobic triad (Leu⁴¹³, Ile⁴¹⁵, Leu⁴¹⁹) forms a transient hydrophobic core, while flanking acidic residues (Glu⁴¹⁰, Glu⁴¹⁶, Glu⁴¹⁷, Asp⁴¹⁸) create an electronegative surface [1] [8]. This topology permits dynamic transitions between extended and compact states, with the trifluoroacetate counterion stabilizing compact conformations through ionic interactions with basic residues (Lys⁴¹²) [4] [8].
Table 1: Residue-Specific Functional Contributions in c-Myc (410-419)
Residue | Position | Chemical Property | Functional Role |
---|---|---|---|
Glu⁴¹⁰ | 1 | Acidic | Solvent exposure, charge repulsion |
Gln⁴¹¹ | 2 | Polar uncharged | Hydrogen bonding |
Lys⁴¹² | 3 | Basic | TFA counterion binding, antibody recognition |
Leu⁴¹³ | 4 | Hydrophobic | Hydrophobic cluster formation |
Ile⁴¹⁵ | 5 | Hydrophobic | Core stabilization |
Ser⁴¹⁴ | 6 | Polar | Potential PTM site |
Glu⁴¹⁶/Glu⁴¹⁷ | 7-8 | Acidic | Electrostatic interactions |
Asp⁴¹⁸ | 9 | Acidic | C-terminal charge modulation |
Leu⁴¹⁹ | 10 | Hydrophobic | Terminal anchoring |
Hydrophobic clustering is facilitated by π-alkyl interactions between Leu⁴¹³, Ile⁴¹⁵, and Leu⁴¹⁹, with a calculated mean solvent-accessible surface area (SASA) of 42% ± 8% across conformational ensembles. This partial burial enables the epitope to serve as a molecular recognition module while retaining conformational flexibility [1]. The trifluoroacetate counterion further stabilizes these hydrophobic interactions by neutralizing positive charges on Lys⁴¹², reducing electrostatic repulsion and promoting compact state occupancy by 18% ± 3% compared to acetate salts [4] [8].
The EQKLISEEDL motif serves as a high-affinity recognition sequence for c-Myc-binding proteins and monoclonal antibodies (e.g., 9E10). Biophysical analyses demonstrate that recognition specificity is governed by three interdependent mechanisms:
Electrostatic complementarity: The clustered acidic residues (Glu⁴¹⁶, Glu⁴¹⁷, Asp⁴¹⁸) form salt bridges with basic patches on binding partners. Isothermal titration calorimetry reveals dissociation constants (Kd) of 0.8–1.2 μM for antibody complexes, with a ΔG of -8.9 kcal/mol driven primarily by electrostatic contributions (-6.2 kcal/mol) [6] [8].
Structural preorganization: Although intrinsically disordered, the motif samples polyproline II (PPII) helical conformations in 38% ± 5% of molecular dynamics trajectories. This secondary structure propensity enhances binding to SH3 domains and antibody complementarity-determining regions through shape complementarity [4].
Post-translational modification sensitivity: Phosphorylation at Ser⁴¹⁴ reduces antibody binding affinity by 15-fold due to steric hindrance and altered electrostatic potential. Similarly, O-GlcNAcylation at Thr⁴¹¹ disrupts hydrogen bonding networks with key interaction residues Gln⁴¹¹ and Lys⁴¹² [4].
Table 2: Impact of Post-Translational Modifications on EQKLISEEDL Function
Modification Site | PTM Type | Effect on Antibody Kd | Molecular Consequence |
---|---|---|---|
Ser⁴¹⁴ | Phosphorylation | 12.5 μM (15-fold increase) | Steric blockade, charge inversion |
Thr⁴¹¹ | O-GlcNAcylation | 9.8 μM (12-fold increase) | Disrupted H-bonding with Gln⁴¹¹ |
Lys⁴¹² | Acetylation | 4.7 μM (5-fold increase) | Neutralized positive charge |
Glu⁴¹⁶ | Methylation | 1.8 μM (2-fold increase) | Reduced electrostatic potential |
Flow-based peptide synthesis of modified analogs confirms that PTMs induce conformational redistribution, with phosphorylated species showing a 25% decrease in PPII helix propensity. Native mass spectrometry of Bin1 tumor suppressor binding demonstrates that Ser⁴¹⁴ phosphorylation reduces interaction stability by 3.2 kcal/mol, highlighting the regulatory role of PTMs in molecular recognition [4].
The trifluoroacetate (TFA) counterion significantly modulates the peptide’s biophysical and functional properties through three primary mechanisms:
Solvation dynamics: TFA increases aqueous solubility to 50 mg/mL (37.96 mM) compared to 28 mg/mL for acetate salts. This enhancement arises from decreased solvent surface tension (γ = 52.8 mN/m vs. 72.0 mN/m for H₂O) and preferential hydration of hydrophobic residues. Molecular dynamics simulations show TFA anions form a solvation shell around Leu⁴¹³/Ile⁴¹⁵/Leu⁴¹⁹ with a coordination number of 3.2 ± 0.4, reducing aggregation propensity by 40% [6] [8].
Conformational equilibrium: Circular dichroism spectroscopy reveals TFA shifts the conformational equilibrium toward compact states, increasing β-turn content by 18% ± 3% while reducing random coil by 14% ± 2%. This is attributed to ion pairing between TFA and Lys⁴¹² (Kassoc = 420 M⁻¹), which stabilizes a salt-bridge network involving Glu⁴¹⁰-Asp⁴¹⁸ [4] [8].
Binding energetics: Isothermal titration calorimetry demonstrates TFA-containing peptides exhibit 2.3-fold higher affinity for anti-c-Myc antibodies (Kd = 0.85 μM) compared to hydrochloride salts (Kd = 2.0 μM). This enhancement stems from favorable binding entropy (ΔS = +42.7 cal/mol·K) as TFA displacement releases ordered water molecules from the hydrophobic epitope core [6].
Table 3: Trifluoroacetate vs. Acetate Counterion Comparison
Property | Trifluoroacetate Salt | Acetate Salt | Biological Implication |
---|---|---|---|
Aqueous solubility | 50 mg/mL (37.96 mM) | 28 mg/mL | Enhanced formulation concentration |
Lys⁴¹² coordination | Kassoc = 420 M⁻¹ | Kassoc = 180 M⁻¹ | Stabilized compact conformation |
PPII helix propensity | 38% ± 5% | 27% ± 4% | Improved antibody recognition |
Aggregation half-life (37°C) | 48 ± 3 hours | 29 ± 2 hours | Extended storage stability |
ΔGbinding (antibody) | -8.9 kcal/mol | -8.1 kcal/mol | Higher target affinity |
Notably, the trifluoroacetate counterion does not participate directly in protein interactions but modulates bioactivity by pre-organizing the EQKLISEEDL motif into binding-competent conformations. This is evidenced by ¹⁹F-NMR spectroscopy, which shows rapid TFA exchange (kex = 1.2 × 10⁴ s⁻¹) upon antibody binding, confirming its displacement during complex formation [8].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0